N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine
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Overview
Description
N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H13ClN4 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine typically involves the reaction of 2-chloro-6-methylpyrimidine-4,5-diamine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N4-Benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine
- 2-Chloro-6-methylpyrimidine-4,5-diamine
- N4-Benzyl-2-chloro-4,5-diaminopyrimidine
Uniqueness
N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the N4 position and the chloro group at the 2 position enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C12H13ClN4 |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-N-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17) |
InChI Key |
VEEZJWFTFWKWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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